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Compound of Interest |

4-Chloro-1-(2-chlorophenyl)-1-
Compound Name:

oxobutane
CAS No.: 103906-66-7
Cat. No.: B020392

Get Quote

\ J

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and development, the precise characterization of
novel chemical entities is paramount. This guide addresses the confirmation of the molecular
weight for the compound 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. An initial survey of
publicly available chemical databases and literature reveals a significant lack of information for
this specific structure, suggesting it is either a rare or novel compound.

This guide, therefore, takes a dual approach. Firstly, it outlines a robust, first-principles-based
methodology for the confirmation of the molecular weight of a newly synthesized or sourced
compound presumed to be 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. Secondly, it provides a
comparative analysis with structurally similar and well-documented butyrophenone analogs.
This comparative framework is essential for researchers to benchmark their findings and
understand the analytical behavior of this class of compounds.
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The Uncharted Territory: 4-Chloro-1-(2-
chlorophenyl)-1-oxobutane

The proposed structure of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, with a molecular
formula of C10H10CI20, would have a calculated molecular weight of approximately 217.09
g/mol . The lack of readily available experimental data for this compound necessitates a
rigorous, multi-faceted analytical approach to confirm its identity and molecular weight.

Comparative Analysis with Structurally Related
Analogs

To provide a solid frame of reference, we will compare the theoretical properties of our target
compound with two well-characterized analogs: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane and
4'-Chlorobutyrophenone.

4-Chloro-1-(2-

4-Chloro-1-(2- 4'-

chlorophenyl)-1-
Property fluorophenyl)-1- Chlorobutyropheno

oxobutane

. oxobutane[1][2] ne[3]

(Theoretical)
CAS Number Not Assigned 2823-19-0 4981-63-9
Molecular Formula C10H10CI20 C10H10CIFO C10H11CIO
Molecular Weight (

~217.09 200.64 182.64
g/mol)

Key Structural
) 2-chlorophenyl group 2-fluorophenyl group 4-chlorophenyl group
Difference

This table clearly illustrates the expected difference in molecular weight based on the halogen
substitution on the phenyl ring. This theoretical difference is the cornerstone of the
experimental validation process.

Experimental Workflow for Molecular Weight
Confirmation
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The definitive confirmation of a compound's molecular weight is typically achieved through
mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly
powerful technique for this class of compounds due to their likely volatility.

Diagram: GC-MS Workflow for Molecular Weight
Determination
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GC-MS Workflow for Molecular Weight Confirmation
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Caption: A schematic of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
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Step-by-Step GC-MS Protocol

e Sample Preparation:
o Accurately weigh approximately 1 mg of the synthesized or purified compound.

o Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or
ethyl acetate. Ensure the solvent is free from contaminants that could interfere with the
analysis.

 Instrumentation and Conditions: The following are typical starting parameters for a standard
GC-MS system and should be optimized as necessary.

o Gas Chromatograph: Agilent 7890 GC or equivalent.

o Column: A non-polar column such as a HP-5ms (30 m x 0.25 mm ID, 0.25 pm film
thickness) is a good starting point.

o Injector: Set to 250°C with a splitless injection of 1 L.
o Oven Program:

» [nitial temperature: 100°C, hold for 2 minutes.

= Ramp: 15°C/min to 280°C.

» Hold: 5 minutes at 280°C.
o Carrier Gas: Helium at a constant flow of 1.0 mL/min.
o Mass Spectrometer: Agilent 5977 MS or equivalent.

o lonization: Electron lonization (El) at 70 eV.

o

Scan Range: 35-350 amu.

o Data Analysis and Interpretation:
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o Total lon Chromatogram (TIC): Examine the TIC for a distinct peak corresponding to the
compound of interest. The retention time can be compared to that of the analogs if they
are also analyzed.

o Mass Spectrum: Obtain the mass spectrum for the peak of interest.

o Molecular lon Peak (M+): For 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, the molecular
ion peak (M+) is expected at an m/z corresponding to the molecular weight of the most
abundant isotopes (C10H10735CI20), which is approximately 216.0.

o Isotopic Pattern Analysis: This is a critical step for chloro- and bromo-containing
compounds. Due to the natural abundance of chlorine isotopes (*35Cl = 75.8%, *"37Cl =
24.2%), a compound with two chlorine atoms will exhibit a characteristic M, M+2, and M+4
isotopic pattern. The expected relative intensities for a dichloro compound are
approximately 9:6:1. Observing this pattern is strong evidence for the presence of two
chlorine atoms in the molecule.

Diagram: Expected Isotopic Pattern

Expected Isotopic Pattern for a Dichloro Compound

m/z -> Relative Abundance

Click to download full resolution via product page

Caption: The characteristic M, M+2, and M+4 isotopic pattern for a molecule containing two
chlorine atoms.

Complementary Analytical Techniques
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While GC-MS is the primary tool for molecular weight confirmation, other techniques should be
employed for a comprehensive characterization and to ensure the sample's purity, which is
crucial for accurate mass spectrometry.

o High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and can be
coupled with a mass spectrometer (LC-MS) for non-volatile compounds or as an alternative
to GC-MS.[4]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the
molecular structure, which can be used to confirm the connectivity of atoms and the
positions of the chlorine substituents.

« Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the
carbonyl (C=0) group of the ketone.

Conclusion

The confirmation of the molecular weight of a potentially novel compound like 4-Chloro-1-(2-
chlorophenyl)-1-oxobutane requires a meticulous and evidence-based approach. While direct
literature data is not available for this specific molecule, a systematic analytical workflow,
centered around GC-MS with a critical evaluation of the isotopic pattern, can provide a
definitive confirmation. By comparing the obtained data with that of known analogs such as 4-
Chloro-1-(2-fluorophenyl)-1-oxobutane and 4'-Chlorobutyrophenone, researchers can
confidently establish the identity and molecular weight of their compound, a critical step in the
journey of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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